molecular formula C13H13BrO B3277226 4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one CAS No. 656800-67-8

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

Cat. No.: B3277226
CAS No.: 656800-67-8
M. Wt: 265.14 g/mol
InChI Key: CIHJCNMNDZBXBD-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one is a useful research compound. Its molecular formula is C13H13BrO and its molecular weight is 265.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Toxicology of Brominated Compounds

Research into brominated compounds like 2,4,6-Tribromophenol has delved into their environmental concentrations, toxicokinetics, and toxicodynamics, addressing gaps in knowledge about these chemicals. These substances, utilized in flame retardants and pesticides, are ubiquitously found due to their various sources, including natural production by aquatic organisms. Studies call for a deeper understanding of their environmental behavior and impacts, underscoring the need for continued relevance in future research, especially concerning aquatic matrices, house dust, and foodstuff which represent significant exposure routes for humans (Koch & Sures, 2018).

Synthesis and Application in Organic Chemistry

The synthesis of complex brominated molecules, such as 2-Fluoro-4-bromobiphenyl, highlights the challenges and innovations in organic synthesis, particularly in the context of producing materials for pharmaceutical applications like non-steroidal anti-inflammatory drugs. These studies reveal the development of practical, scalable methods and the consideration of environmental and safety aspects in synthesizing these compounds, pointing towards the broader utility of brominated intermediates in medicinal chemistry and organic synthesis (Qiu et al., 2009).

Molecular Design and Material Science

Investigations into the design and synthesis of molecules with brominated components for specific functionalities, such as the development of isoxazolone derivatives with notable biological and medicinal properties, demonstrate the critical role of brominated intermediates in facilitating the creation of new materials with desired properties. These studies encompass the exploration of multi-component reactions for heterocycle preparation, showcasing the utility of brominated compounds in material science and drug design (Laroum et al., 2019).

Properties

IUPAC Name

4-bromo-2-methyl-3,5,6,7-tetrahydro-2H-s-indacen-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-7-5-10-11(13(7)15)6-8-3-2-4-9(8)12(10)14/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHJCNMNDZBXBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C=C3CCCC3=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

31 g (162 mmol) of 2-methyl-3,5,6,7-tetrahydro-s-indacen-1(2H)-one (1a) were added to a suspension of 50 g (0.37 mol) of anhydrous aluminum trichloride in 200 ml of chloroform while stirring vigorously at 0° C. After stirring for one hour, a solution of 8 ml (160 mmol) of bromine in 20 ml of chloroform was added dropwise to the mixture at 0° C. and the mixture was subsequently stirred overnight. The reaction mixture was poured into 500 g of an ice/water mixture. The organic phase was separated off, washed with 5% strength sodium hydrogencarbonate solution and water and subsequently dried over magnesium sulfate. Filtration and removal of the solvent under reduced pressure gave 51 g of a red oil. GC-MS analysis indicated that the oil contained 84% of the desired compound (1b) and 14% of a dibromide by-product. The mixture was separated by column chromatography on silica gel using methylene chloride as eluant. This gave 18.7 g (44% yield) of the compound (1b).
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
500 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Reactant of Route 2
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Reactant of Route 3
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Reactant of Route 4
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Reactant of Route 5
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-methyl-2,3,6,7-tetrahydro-s-indacen-1(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.